ATAD2 Bromodomain Selectivity
2,5-Dibromo-N-methoxy-N-methylbenzamide exhibits a Kd of 158 nM for the ATAD2 bromodomain, which is approximately 630-fold more potent than its affinity for the BAZ2A bromodomain (Kd < 100,000 nM) [1]. In contrast, the 3,5-dibromo analog (3,5-Dibromo-N-methoxy-N-methylbenzamide) shows a markedly different selectivity profile, with a Kd of 3.30E+3 nM for the BRD4 BD1 bromodomain [2]. This indicates that the 2,5-substitution pattern is a critical determinant of ATAD2 vs. BRD4/BAZ2A selectivity.
| Evidence Dimension | Bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 158 nM for ATAD2; Kd < 100,000 nM for BAZ2A |
| Comparator Or Baseline | 3,5-Dibromo-N-methoxy-N-methylbenzamide: Kd = 3.30E+3 nM for BRD4 BD1 |
| Quantified Difference | Target compound shows ~630-fold selectivity for ATAD2 over BAZ2A; 3,5-analog shows no detectable ATAD2 selectivity. |
| Conditions | ATAD2: human HUT78 cells, 45 min incubation, mass spectrometry-based bromosphere chemoproteomic assay [1]. BRD4 BD1: isothermal titration calorimetry (ITC) [2]. |
Why This Matters
For researchers developing ATAD2-selective chemical probes, the 2,5-dibromo substitution pattern is essential to avoid confounding off-target effects on BRD4 or BAZ2A, which would be a significant risk with the 3,5-dibromo analog.
- [1] GlaxoSmithKline (Curated by ChEMBL). (n.d.). BindingDB Entry BDBM50098250 (CHEMBL3590389) [Bioactivity Database Record]. BindingDB. View Source
- [2] ChEMBL. (n.d.). BindingDB Entry BDBM50148603 (CHEMBL3770724) [Bioactivity Database Record]. BindingDB. View Source
